molecular formula C12H10N2O3S B6515290 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one CAS No. 931965-69-4

1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,3,4-tetrahydropyrazin-2-one

Cat. No.: B6515290
CAS No.: 931965-69-4
M. Wt: 262.29 g/mol
InChI Key: NHQNKNWASFWKPF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes. For instance, compounds like 3-methoxybenzamide derivatives have been synthesized through various methods, including the acylation reaction of aminophenols and benzoylchlorides in specific solvents .


Molecular Structure Analysis

The molecular structure of similar compounds is crucial for understanding their chemical behavior and potential applications. X-ray diffraction studies, along with DFT calculations, have been used to determine the crystal structures, demonstrating the significance of intermolecular interactions in defining the molecular geometry of these compounds .


Chemical Reactions Analysis

Similar compounds participate in various chemical reactions, highlighting their versatile chemical properties. For example, Rh (III)-catalyzed chemodivergent annulations have been explored, showing the reactivity of such compounds under different conditions .


Physical and Chemical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, are crucial for the practical application of these compounds. Techniques like single crystal X-ray diffraction and DFT calculations provide insights into the physical characteristics of similar compounds .

Properties

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-sulfanylidene-1H-pyrazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O3S/c15-12-11(18)13-3-4-14(12)8-1-2-9-10(7-8)17-6-5-16-9/h1-4,7H,5-6H2,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHQNKNWASFWKPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CNC(=S)C3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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